molecular formula C21H31ClN2O3S B11358992 1-[(4-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide

Cat. No.: B11358992
M. Wt: 427.0 g/mol
InChI Key: XZYICPRHUDSXDN-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-4-CARBOXAMIDE is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group, a methanesulfonyl group, and a piperidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form (4-chlorophenyl)methanesulfonyl chloride . This intermediate is then reacted with N-cyclooctylpiperidine-4-carboxamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)methanesulfonyl chloride: Shares the chlorophenyl and methanesulfonyl groups but lacks the piperidine ring.

    N-Cyclooctylpiperidine-4-carboxamide: Contains the piperidine ring and cyclooctyl group but lacks the chlorophenyl and methanesulfonyl groups.

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H31ClN2O3S

Molecular Weight

427.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-cyclooctylpiperidine-4-carboxamide

InChI

InChI=1S/C21H31ClN2O3S/c22-19-10-8-17(9-11-19)16-28(26,27)24-14-12-18(13-15-24)21(25)23-20-6-4-2-1-3-5-7-20/h8-11,18,20H,1-7,12-16H2,(H,23,25)

InChI Key

XZYICPRHUDSXDN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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